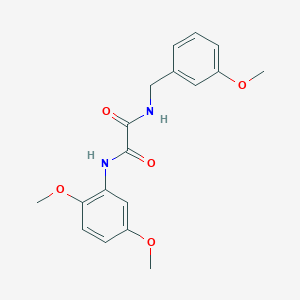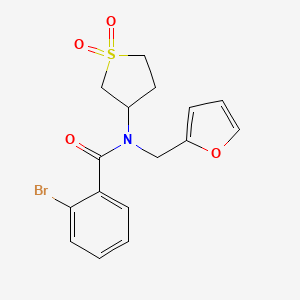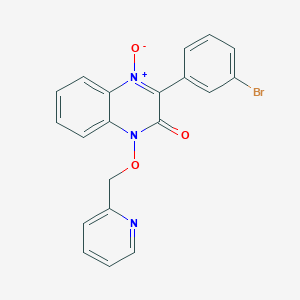
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as BMS-986177, is a small molecule drug that has been developed as a potent and selective inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a key role in the immune system, and its inhibition has been shown to have potential therapeutic applications in a variety of autoimmune diseases and other inflammatory conditions.
Mechanism of Action
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide works by selectively inhibiting TYK2, which is a key mediator of cytokine signaling in immune cells. By blocking TYK2, N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines such as interleukin-12, interleukin-23, and interferon-alpha. This results in a reduction in inflammation and tissue damage in affected organs.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include a reduction in the production of pro-inflammatory cytokines, a decrease in the infiltration of immune cells into affected tissues, and an improvement in tissue histology and function. Additionally, N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide for lab experiments is its high potency and selectivity for TYK2. This allows for precise modulation of the immune response without affecting other signaling pathways or cell types. Additionally, the favorable pharmacokinetic properties of N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide make it suitable for use in a variety of animal models and experimental settings. One limitation of N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide is its relatively high molecular weight and complex structure, which may limit its utility in certain assays or experimental systems.
Future Directions
There are a number of potential future directions for the development and application of N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. These include further preclinical studies to explore its efficacy and safety in additional autoimmune and inflammatory diseases, as well as clinical trials to evaluate its therapeutic potential in human patients. Additionally, there may be opportunities to combine N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide with other targeted therapies or immunomodulatory agents to further enhance its therapeutic effects. Finally, ongoing research into the biology and function of TYK2 may reveal additional applications for TYK2 inhibitors such as N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of a variety of diseases.
Scientific Research Applications
N-(2-methoxybenzyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, it has been shown to effectively suppress inflammation and disease progression, while demonstrating a favorable safety profile.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-21-14-8-4-3-6-12(14)10-16-15(18)13-7-5-9-17(11-13)22(2,19)20/h3-4,6,8,13H,5,7,9-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATKSRNAUCWSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4393573.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)butanamide](/img/structure/B4393590.png)

![N-(4-{[(2-methylcyclohexyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4393600.png)


![N-isopropyl-2-(4-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4393620.png)
![N-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4393636.png)
![ethyl [4-(1-piperidinylsulfonyl)phenyl]carbamate](/img/structure/B4393649.png)

![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)

![2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)
